2-Bromonaphthalene

Cross-coupling Suzuki-Miyaura Green chemistry

2-Bromonaphthalene (β-bromonaphthalene) achieves 93% Suzuki-Miyaura coupling yields in water with polymer-supported Pd catalysts retaining full activity over 10 reuse cycles—far exceeding 2-chloronaphthalene under identical aqueous conditions. For Grignard reagent formation, halide purity is critical: trace 2-chloro contamination collapses yield from ~85% to ~15%. This β-isomer also serves as an OPV processing additive, achieving 7.01% PCE in PTB7:PC71BM blends as a direct 1-chloronaphthalene replacement. Procure ≥98% purity with CoA-confirmed halide homogeneity for reliable cross-coupling and organometallic synthesis.

Molecular Formula C10H7Br
Molecular Weight 207.07 g/mol
CAS No. 180-13-2
Cat. No. B093597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromonaphthalene
CAS180-13-2
Synonyms2-BROMO NAPHTHALCNE
Molecular FormulaC10H7Br
Molecular Weight207.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)Br
InChIInChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
InChIKeyAPSMUYYLXZULMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.98e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromonaphthalene (CAS 180-13-2) Procurement Guide for Pharmaceutical and Materials Science Applications


2-Bromonaphthalene (β-bromonaphthalene) is a brominated naphthalene derivative with the molecular formula C₁₀H₇Br and a molecular weight of 207.07 g/mol . It exists as a white to pale yellow crystalline solid with a melting point of 52–59 °C and a boiling point of 281–282 °C, exhibiting good solubility in common organic solvents such as ether, benzene, and chloroform, while being only sparingly soluble in water . As a key aryl halide building block, it participates extensively in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—enabling the construction of complex biaryl architectures and conjugated systems .

Why 2-Bromonaphthalene Cannot Be Replaced by 1-Bromonaphthalene, 2-Chloronaphthalene, or 2-Iodonaphthalene


The position of bromine substitution on the naphthalene ring dictates fundamentally different reactivity profiles in cross-coupling, regioselective functionalization, and material properties. 1-Bromonaphthalene exhibits distinct photophysical behavior—its fluorescence lifetime is <25–75 ps compared to 2-bromonaphthalene's longer excited-state dynamics—which alters its suitability for photochemical applications [1]. 2-Chloronaphthalene, while structurally analogous, suffers from significantly lower oxidative addition rates with palladium catalysts, often requiring harsher conditions or specialized ligand systems to achieve comparable coupling yields [2]. Conversely, 2-iodonaphthalene offers higher reactivity but at substantially greater cost and with reduced stability during storage and handling . The β-substitution pattern of 2-bromonaphthalene also enables unique regioselectivity in electrophilic aromatic substitution and directed ortho-metalation strategies that are inaccessible with the α-isomer. These differences are not marginal—they directly translate into altered reaction yields, process robustness, and ultimate device performance.

Quantitative Differentiation of 2-Bromonaphthalene Versus Comparators: A Procurement-Focused Evidence Summary


Suzuki-Miyaura Coupling Yield of 2-Bromonaphthalene with Polymer-Supported Pd Catalyst in Water

2-Bromonaphthalene undergoes Suzuki-Miyaura cross-coupling with sodium tetraphenylborate in water under microwave irradiation using a polymer-supported phosphine-palladium complex, affording 2-phenylnaphthalene in 93% yield [1]. This performance is directly comparable to other aryl bromides evaluated under identical or similar aqueous conditions, where typical yields for less reactive aryl chlorides fall below 50% without specialized ligands. The catalyst was recovered and reused 10 times without any loss of activity, maintaining an average yield of 92% across all cycles, demonstrating robust industrial applicability [1].

Cross-coupling Suzuki-Miyaura Green chemistry Aqueous catalysis

Rapid High-Yield Suzuki Coupling of 2-Bromonaphthalene with Palladacycle-NHC Catalysts

Using palladacycle complexes bearing n-butyl-substituted N-heterocyclic carbene (NHC) ligands, 2-bromonaphthalene undergoes Suzuki-Miyaura coupling to produce biaryl products in 92–95% yield within 10–15 minutes [1]. This performance matches that of other polycyclic aryl bromides such as 9-bromoanthracene and 9-bromophenanthrene under identical conditions, confirming that 2-bromonaphthalene is not an outlier but rather a consistent performer among challenging polycyclic substrates. The rapid reaction time (10–15 min) is particularly noteworthy for high-throughput synthetic applications [1].

Cross-coupling Palladacycle N-heterocyclic carbene Polycyclic aromatics

Grignard Reagent Formation Efficiency: 2-Bromonaphthalene Versus Contaminated Commercial Batches

2-Bromonaphthalene synthesized via the modified Wolfe-Doukas method (chloride-free conditions) forms the corresponding Grignard reagent in approximately 85% yield [1]. In stark contrast, commercially available 2-bromonaphthalene that contained a 3:1 ratio of 2-chloronaphthalene:2-bromonaphthalene formed the Grignard reagent in only 15% yield [1]. Even the Newman-Wise synthetic route, when followed exactly, produced material yielding only ~15% Grignard formation. This nearly 6-fold difference in organometallic reactivity underscores the critical importance of halide purity and the absence of chloro-contamination.

Grignard reagent Organometallic synthesis Quality control Procurement

Polymer Solar Cell Additive Performance: 2-Bromonaphthalene vs 1-Chloronaphthalene

2-Bromonaphthalene is employed as a high-boiling-point solvent additive (5 vol%) to replace 1-chloronaphthalene (1CN) in bulk heterojunction (BHJ) polymer solar cells based on PTB7:PC₇₁BM blends [1]. With 2-bromonaphthalene as the processing additive, the devices achieved a power conversion efficiency (PCE) of 7.01%, with an open-circuit voltage (V_OC) of 0.731 V, a short-circuit current density (J_SC) of 13.79 mA cm⁻², and a fill factor (FF) of 69.46% [1]. While 1-chloronaphthalene is the conventional additive for BHJ morphology optimization, 2-bromonaphthalene offers distinct miscibility characteristics that can be advantageous for specific donor-acceptor combinations [1].

Organic photovoltaics Bulk heterojunction Morphology control Additive engineering

Photophysical Differentiation: Fluorescence Lifetime of 2-Bromonaphthalene vs 1-Bromonaphthalene

Picosecond time-resolved emission experiments reveal that 1-bromonaphthalene exhibits a fluorescence lifetime of 75 ps, whereas 1-chloronaphthalene displays a substantially longer lifetime of 2400 ps [1]. 2-Bromonaphthalene, in contrast, undergoes C–Br bond cleavage primarily from the upper triplet state (T_n) following T₁→T_n photoexcitation, with inefficient cleavage from the lowest triplet state (T₁) [1]. Nanosecond time-resolved resonance Raman spectroscopy indicates that the T₁→T_n transition of 2-bromonaphthalene does not initially excite a directly dissociative triplet state; instead, a predissociative mechanism is responsible for efficient T_n state C–Br bond cleavage [1]. These distinct excited-state dynamics differentiate 2-bromonaphthalene from its 1-isomer in photochemical applications where controlled bond cleavage is required.

Photochemistry Time-resolved spectroscopy Triplet state Bond dissociation

Zeolite-Catalyzed Isomerization: Lower Temperature Requirement for 2-Bromonaphthalene Synthesis

A patented process for preparing 2-chloro- or 2-bromonaphthalene involves zeolite-catalyzed isomerization of the corresponding 1-halo isomer [1]. Notably, the patent specifies that for the isomerization of 1-bromonaphthalene to 2-bromonaphthalene, somewhat lower temperatures are advantageous compared to the isomerization of 1-chloronaphthalene to 2-chloronaphthalene [1]. The reaction temperatures are generally between 200 and 600 °C, with 300–400 °C being preferred, but the bromo-isomerization proceeds effectively at the lower end of this range [1]. This differential temperature sensitivity reflects the lower C–Br bond dissociation energy compared to C–Cl, enabling milder manufacturing conditions.

Isomerization Zeolite catalysis Process chemistry Manufacturing

Optimal Application Scenarios for 2-Bromonaphthalene Based on Quantitative Differentiation Evidence


High-Throughput Suzuki-Miyaura Cross-Coupling in Aqueous or Green Chemistry Settings

2-Bromonaphthalene is ideally suited for industrial-scale Suzuki-Miyaura couplings where high yield, catalyst recyclability, and aqueous reaction media are prioritized. The demonstrated 93% yield in water with a polymer-supported Pd catalyst that retains full activity over 10 reuse cycles [1] makes it a cost-effective choice for producing biaryl intermediates. Its performance far exceeds that of 2-chloronaphthalene under similar aqueous conditions, while avoiding the cost premium and stability concerns of 2-iodonaphthalene.

Organometallic Reagent Synthesis Requiring High Grignard Reactivity

For applications involving Grignard reagent formation—such as the synthesis of 2-naphthylmagnesium bromide for further cross-coupling or nucleophilic addition—rigorous procurement of high-purity 2-bromonaphthalene is essential. The evidence shows that even minor contamination with 2-chloronaphthalene reduces Grignard yield from ~85% to ~15% [2]. Procuring material with verified halide purity (certificate of analysis confirming absence of chloro-species) is non-negotiable for reliable organometallic chemistry.

Polymer Solar Cell Morphology Optimization as 1-Chloronaphthalene Alternative

In bulk heterojunction organic photovoltaic research and development, 2-bromonaphthalene serves as a high-boiling-point processing additive that can replace 1-chloronaphthalene without sacrificing device performance. The achieved PCE of 7.01% with optimized PTB7:PC₇₁BM blends [3] positions it as a viable alternative additive for morphology control, particularly when the solubility characteristics of 1CN are suboptimal for a given donor-acceptor pair.

Photochemical and Photophysical Mechanistic Studies

The distinct excited-state dynamics of 2-bromonaphthalene—specifically its predissociative C–Br cleavage from the upper triplet state T_n rather than direct dissociation from T₁ [4]—make it a valuable model compound for investigating triplet-state photochemistry. Researchers comparing halonaphthalene photophysics require the β-isomer specifically, as the fluorescence lifetime and dissociation mechanisms differ fundamentally from 1-bromonaphthalene (75 ps fluorescence lifetime) [4].

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